![molecular formula C23H24O3 B12555956 4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) CAS No. 189310-02-9](/img/structure/B12555956.png)
4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) is a chemical compound with the molecular formula C25H28O3 It is known for its unique structure, which includes two phenol groups connected by a methylene bridge to a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) typically involves the reaction of 2-hydroxybenzaldehyde with 3,5-dimethylphenol in the presence of a catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) can undergo various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Halogenated phenols and other substituted products.
Aplicaciones Científicas De Investigación
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The compound’s antioxidant properties may also play a role in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks the hydroxyphenyl group.
Bisphenol A: Another bisphenol compound with different substituents on the phenol rings.
Uniqueness
4,4’-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol) is unique due to the presence of the hydroxyphenyl group, which imparts different chemical and biological properties compared to other bisphenol compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
189310-02-9 |
|---|---|
Fórmula molecular |
C23H24O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-2,6-dimethylphenyl)-(2-hydroxyphenyl)methyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C23H24O3/c1-13-9-17(24)10-14(2)21(13)23(19-7-5-6-8-20(19)26)22-15(3)11-18(25)12-16(22)4/h5-12,23-26H,1-4H3 |
Clave InChI |
HGVQSFAQDJSIES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(C2=CC=CC=C2O)C3=C(C=C(C=C3C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



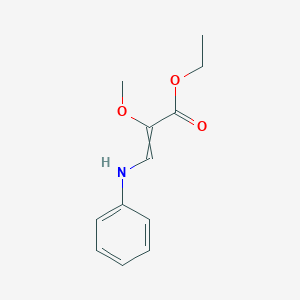
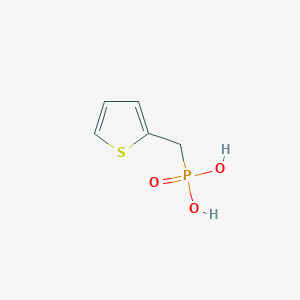

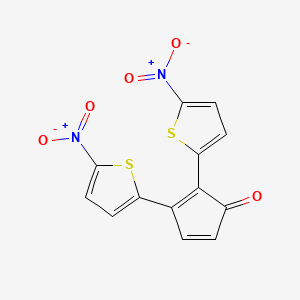
![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
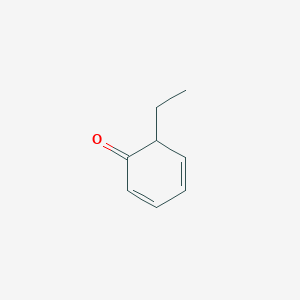
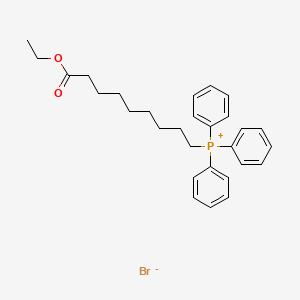
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
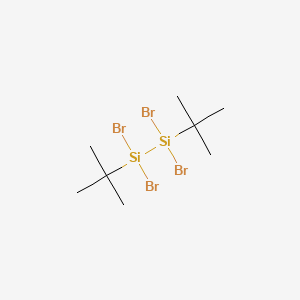
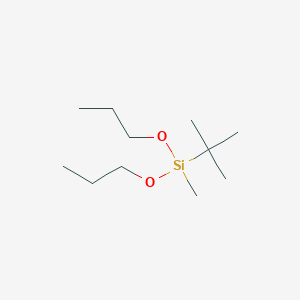
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
